molecular formula C16H16ClFO3 B2592749 {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol CAS No. 690969-83-6

{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol

Cat. No. B2592749
CAS RN: 690969-83-6
M. Wt: 310.75
InChI Key: PQQQNHZTIVYZSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol” is C16H16ClFO3 . It has an average mass of 310.748 Da and a monoisotopic mass of 310.077209 Da .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 308.74 . It is stored at a temperature of 28°C .

Scientific Research Applications

Kinetic Study of SNAr Reactions

The study by Knipe, McGuinness, and Watts (1981) discusses the kinetics of nucleophilic aromatic substitution (SNAr) reactions, highlighting the reactivity of halogenated aromatics with methoxide ions in methanol. This research provides insight into the mechanisms that could be relevant to understanding how "{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol" might react under similar conditions, given its halogen and ether functionalities (Knipe, McGuinness, & Watts, 1981).

Aryl-Alcohol Oxidase and Catalysis

Ferreira et al. (2015) examined the role of aromatic stacking interactions in the catalysis of aryl-alcohol oxidase (AAO), which is involved in lignin degradation. This enzyme's interaction with substrates containing π systems, similar to the aromatic components of "this compound", sheds light on potential biocatalytic applications or degradation pathways of complex organic molecules (Ferreira et al., 2015).

Carboxylation and Dehydroxylation of Phenolic Compounds

Bisaillon et al. (1993) explored the anaerobic carboxylation and dehydroxylation of phenolic compounds to their corresponding benzoic acids by a methanogenic consortium. This research could provide a basis for understanding how "this compound" might undergo similar transformations, especially considering its phenolic structure (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Stereoselective Synthesis and Microfluidic Applications

The stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor, as described by Kluson et al. (2019), demonstrates the potential for utilizing microfluidic technology in the synthesis and manipulation of complex organic compounds. This could be relevant for the synthesis or analysis of "this compound" under controlled conditions (Kluson et al., 2019).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8,19H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQQNHZTIVYZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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